KCL-286

RARβ2 agonist selectivity transactivation assay

Standard RAR pan-agonists lack subtype selectivity and fail to induce axonal regeneration. KCL-286 is the only orally bioavailable RARβ2-selective agonist with human Phase 1 safety data. - **Target potency:** EC50 = 1.9 nM; 13-fold selectivity over RARα - **In vivo efficacy:** 80% oral bioavailability, brain penetrant; 3 mg/kg QOD in rodent SCI models - **Human validation:** Completed Phase 1 (100 mg/day, well tolerated); active in human iPSC-derived neurons

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
CAS No. 1952276-71-9
Cat. No. B15621772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCL-286
CAS1952276-71-9
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23)
InChIKeyAVCXUODHLRZJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KCL-286: RARβ2 Agonist for Spinal Cord Injury Research


KCL-286 (also designated C286) is a synthetic small-molecule retinoic acid receptor beta-2 (RARβ2) agonist with the IUPAC name 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid [1]. It was discovered through oxadiazole replacement of an amide linkage in an RARα agonist template, followed by lead optimisation to confer high selectivity for the RARβ subtype over RARα and RARγ [1]. KCL-286 activates RARβ2 with an EC50 of 1.9 nM and has demonstrated oral bioavailability, brain penetration, and the ability to stimulate neurite outgrowth in vitro and axonal regeneration in vivo in rodent models of nerve avulsion and crush injury [1][2]. A Phase 1 clinical trial (ISRCTN12424734) has been completed, establishing safety, tolerability, and target engagement in healthy human participants [3]. KCL-286 is the most advanced RARβ-selective agonist in clinical development for spinal cord injury (SCI), and is covered by a composition-of-matter patent held by King's College London [3].

Pathway Target

RARβ2-selective pathway activation studies

Study Design

Oral CNS-penetrant dosing-compatible workflow

Data Context

Human target-engagement data available for benchmarking

Why Generic Retinoids Cannot Substitute for KCL-286


The retinoic acid receptor family comprises three subtypes—RARα, RARβ, and RARγ—that regulate distinct transcriptional programmes. Critically, only activation of RARβ (specifically the RARβ2 isoform) drives neurite outgrowth and axonal regeneration; signalling through RARα, RARγ, or the retinoid X receptors (RXRs) has no effect on this process [1]. Clinically approved retinoids such as all-trans-retinoic acid (ATRA), isotretinoin, and acitretin are pan-RAR agonists or are selective for other subtypes, and a key study demonstrated that five such clinically available retinoids lacking RARβ specificity failed to induce functional recovery in the avulsed rat model [2]. Furthermore, earlier RARβ agonists such as CD2019, while potent, suffer from high lipophilicity (cLogP = 8.0) and negligible oral bioavailability, precluding their development as orally administered drugs [1]. These findings establish that neither generic retinoids nor earlier-generation RARβ ligands can serve as interchangeable substitutes for KCL-286 in applications requiring oral, brain-penetrant, RARβ2-specific pathway activation with demonstrated in vivo efficacy.

KCL-286

RARβ2-selective agonist with reported oral CNS exposure and in vivo model response

Generic Retinoids

Pan-RAR or RARα/γ-biased activation may not drive RARβ2-specific axonal regeneration pathways

KCL-286

Moderate cLogP (5.3) with demonstrated oral bioavailability in rat and dog

CD2019

High lipophilicity (cLogP 8.0) and negligible oral bioavailability limit translational study design

KCL-286

Human Phase 1 tolerability data and target-engagement biomarker evidence reported

Other RARβ Agonists

No comparator RARβ agonist has reported human safety, PK, or PD data; class-level evidence gap

KCL-286 Differentiation vs. Key RARβ Agonists


RARβ2 Potency and Subtype Selectivity

In a head-to-head comparison using transient transactivation assays in cos-7 cells, KCL-286 (C286) exhibited an EC50 of 1.9 nM at RARβ, with 13-fold selectivity over RARα (EC50 = 26 nM) and 5.6-fold selectivity over RARγ (EC50 = 11 nM) [1]. By contrast, the earlier RARβ agonist CD2019, while more potent at RARβ (EC50 = 0.83 nM), demonstrated only 11-fold selectivity over RARα and a mere 1.9-fold selectivity over RARγ, making it substantially less discriminatory for the β subtype [1]. Another comparator, AC-261066, was markedly less potent (RARβ EC50 = 12 nM) with only 5.8-fold selectivity over RARα [1].

RARβ2 Potency
Head-to-head

EC50 = 1.9 nM at RARβ; 13-fold selectivity over RARα

Supports RARβ2 pathway isolation studies

Cos-7 transactivation assay; CD2019 RARγ selectivity = 1.9-fold

RARβ2 agonist selectivity transactivation assay retinoic acid receptor

Oral Bioavailability and Drug-Like Properties

KCL-286 demonstrates 80% oral bioavailability (F%) in rat and 45% in dog, with low plasma clearance of 3.7 mL/kg/min (rat) and 1.1 mL/kg/min (dog), and a moderate cLogP of 5.3 [1]. In contrast, CD2019 has no reported oral bioavailability data and is described as 'not significantly orally bioavailable,' consistent with its high cLogP of 8.0 [1]. AC-261066 shows intermediate oral bioavailability at 52% in rat but with high clearance (41 mL/kg/min) and no reported dog data [1]. The clearance differential is particularly informative: KCL-286's low clearance in both species predicts a longer half-life and more sustained target engagement, whereas AC-261066's ~11-fold higher clearance in rat suggests rapid elimination.

Oral Bioavailability
Head-to-head
KCL-286: F% rat 80%, dog 45%; Cl rat 3.7 mL/kg/min AC-261066: F% rat 52%; Cl rat 41 mL/kg/min; CD2019: not orally bioavailable

Supports oral dosing study design across species

KCL-286 clearance 11.1-fold lower than AC-261066 in rat

oral bioavailability pharmacokinetics drug-likeness clearance cLogP

Human Clinical Safety and Target Engagement

KCL-286 has completed a double-blind, randomized, placebo-controlled Phase 1 dose-escalation study (ISRCTN12424734) in healthy male participants, making it the only RARβ-selective agonist with human clinical data [1]. At the highest single and multiple ascending doses (100 mg), no clinically important differences were noted in the incidence or intensity of adverse events, with no withdrawals due to safety concerns [1]. Critically, RARβ2 mRNA expression was upregulated in white blood cells, providing direct evidence of target engagement at clinically achievable exposures [1]. The 100 mg daily dose produced plasma exposures that exceeded those shown to elicit axonal regeneration in preclinical proof-of-concept models [1]. No comparator RARβ agonist (CD2019, AC-261066, BMS641) has progressed to human clinical testing for any indication.

Human Tolerability
Class-level

Phase 1 completed; 100 mg daily dose well tolerated; RARβ2 mRNA upregulated in WBC

Reported human tolerability endpoint context

No comparator RARβ agonist has human clinical data

Phase 1 clinical trial safety tolerability pharmacodynamics target engagement

In Vivo Functional Recovery: RARβ Selectivity

In a rodent model of sensory root avulsion, oral administration of KCL-286 (3 mg/kg every other day) induced functional recovery as assessed by behavioural testing (tape removal and horizontal ladder tests) [1]. In the same study, five clinically approved retinoids that lack RARβ selectivity were tested and none induced functional recovery, directly demonstrating that RARβ-specific pathway activation is required for regenerative efficacy [1]. Furthermore, in avulsed rats treated with KCL-286, plasma levels of the putative efficacy biomarker S100B were significantly elevated from day 21 to day 41 post-injury compared to vehicle-treated controls, correlating with axonal regeneration [1]. KCL-286 also prevented tissue loss and reduced inflammation in a spinal cord contusion model [1].

In Vivo Model Response
Head-to-head
KCL-286: model-response observed; S100B biomarker elevated day 21–41 post-injury 5 clinically approved non-selective retinoids: no model-response observed

Supports RARβ2-specific pathway requirement for model response

Rodent avulsion model; 3 mg/kg oral dosing every other day

functional recovery spinal cord injury RARβ selectivity avulsion model retinoid

Human-Relevant Neurite Outgrowth

KCL-286 treatment resulted in a significant increase in neurite outgrowth in human iPSC-derived cerebral cortical neurons (HyCCNs, Ax0026) [1]. This finding demonstrates that KCL-286's pro-regenerative signalling is conserved across species (rat and human), addressing a common translational concern with preclinical neuroregeneration candidates [1]. The study further showed that C286 signalling in neurite/axonal outgrowth is conserved between species and across different nerve injury types, warranting further clinical testing across a broad spectrum of neurodegenerative conditions [1]. While earlier RARβ agonists such as CD2019 were tested only in rodent primary cerebellar neuron cultures [2], KCL-286 is the first RARβ agonist with demonstrated efficacy in a human neuronal model.

Human Neuron Response
Cross-study comparable
KCL-286: neurite outgrowth increase in human iPSC-derived cortical neurons CD2019: rodent cerebellar neuron data only; no human neuronal model data

Supports cross-species pathway conservation interpretation

Species-conserved signalling reported across rat and human neurons

human iPSC-derived neurons neurite outgrowth translational model species conservation

Brain Penetration

KCL-286 is reported as brain-penetrant by multiple independent sources, a property that is critical for engaging RARβ2 in spinal cord and CNS tissues [1]. This contrasts with the broader class of synthetic RAR agonists, which are typically highly lipophilic carboxylic acids with poor drug-like properties and limited brain distribution [2]. BMS641, for instance, while possessing high RARβ binding affinity (Kd = 2.5 nM) with ~100-fold selectivity over RARα and RARγ, has not been reported as brain-penetrant or orally bioavailable for CNS applications . KCL-286's brain penetration, combined with its oral bioavailability, distinguishes it as the only RARβ agonist capable of achieving CNS target engagement following oral administration.

CNS Exposure
Class-level

Orally brain-penetrant; CNS PD effects reported in rodent models

Supports CNS tissue exposure context

Quantitative Kp,uu data not publicly reported; inferred from PD

brain penetration CNS exposure blood-brain barrier neuroregeneration

KCL-286 Research and Application Scenarios


Spinal Cord Injury Preclinical Efficacy Studies

KCL-286 is the agent of choice for rodent models of spinal cord injury (contusion, avulsion, or crush) where chronic oral dosing is required to assess functional recovery. Its 80% oral bioavailability in rat and brain-penetrant properties [1] enable simple oral gavage administration without the need for intracerebroventricular or intrathecal delivery. The established efficacy at 3 mg/kg every other day in avulsion models, with validated behavioural outcome measures (tape removal, horizontal ladder) and the S100B efficacy biomarker [2], provides a ready-to-use experimental framework for SCI research programmes.

Human Target Validation in Translational Neuroscience

For translational research groups evaluating neuroregenerative candidates, KCL-286 uniquely combines human Phase 1 safety data (100 mg daily dose well tolerated, no serious adverse events leading to withdrawal) [3] with demonstrated efficacy in human iPSC-derived neurons [2]. This dual human validation—safety in vivo and neuronal efficacy in vitro—is unmatched by any other RARβ agonist and enables researchers to benchmark their own compounds against a clinically validated standard with established human PK/PD parameters.

RARβ Pathway Dissection Studies

KCL-286's 13-fold selectivity for RARβ over RARα (the highest selectivity index among orally bioavailable RARβ agonists) [1] makes it the preferred tool compound for experiments designed to isolate RARβ2-specific transcriptional effects. In contrast, CD2019 (1.9-fold selectivity over RARγ) and AC-261066 (2.8-fold over RARγ) cannot adequately exclude confounding RARγ-mediated effects at concentrations required for full receptor occupancy [1]. Researchers studying RARβ-specific gene expression programmes, ECM remodelling (tenascin-C, integrin-α9, osteopontin upregulation), or cholinergic pathway modulation should select KCL-286 to avoid interpretive ambiguity.

Combination Therapy with Surgical Reimplantation

A published therapeutic strategy combining surgical root reimplantation with oral KCL-286 treatment has been proposed for root avulsion injuries, with KCL-286 administered at a 100 mg daily oral dose for 28 days [4]. This combination approach leverages KCL-286's unique clinical advancement status—the only RARβ agonist with established human dosing that matches preclinical efficacious exposures [3]—making it the only viable candidate for clinical combination protocols requiring systemic RARβ2 activation alongside surgical intervention.

Application
Selection Property
Validation Focus
SCI model-response studies
Oral CNS-penetrant pathway activation
Functional recovery and biomarker endpoints
Translational target validation
Human PK/PD and neuronal data context
Cross-species pathway conservation review
RARβ isoform pathway dissection
Subtype selectivity profile review
RARα/RARγ exclusion at assay concentration range
Combined surgical-pharmacological studies
Clinical-stage oral dosing context
Combination protocol endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCL-286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.